

# Technical Support Center: ENMD-2076 Tartrate in Preclinical Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1671335

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **ENMD-2076 Tartrate** in preclinical models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the design and interpretation of experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ENMD-2076?

ENMD-2076 is a multi-targeted kinase inhibitor. Its primary anti-proliferative activity is mediated through the inhibition of Aurora Kinase A, a key regulator of mitosis.<sup>[1][2]</sup> Additionally, it possesses anti-angiogenic properties by targeting vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs).<sup>[1][3][4]</sup>

Q2: What are the main off-target kinases inhibited by ENMD-2076?

Besides its primary target, Aurora Kinase A, ENMD-2076 inhibits a range of other kinases at nanomolar concentrations. These include Flt3, KDR/VEGFR2, Flt4/VEGFR3, FGFR1, FGFR2, Src, and PDGFR $\alpha$ .<sup>[5]</sup> This multi-targeted profile contributes to its overall anti-tumor efficacy but should be considered when designing experiments and interpreting results.

Q3: What are the expected cellular effects of ENMD-2076 treatment in vitro?

Treatment of cancer cell lines with ENMD-2076 typically results in a dose-dependent increase in G2/M-phase cell cycle arrest and the induction of apoptosis.[5][6] The IC50 values for growth inhibition vary across different cell lines, generally ranging from 0.025 to 0.7  $\mu$ M.[3][6]

Q4: Is ENMD-2076 effective in in vivo preclinical models?

Yes, ENMD-2076 has demonstrated significant anti-tumor activity in various tumor xenograft models, including those derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines.[3] It has been shown to induce tumor regression or complete inhibition of tumor growth at well-tolerated doses.[3]

Q5: What are the common adverse events observed in preclinical and clinical studies?

In preclinical models, ENMD-2076 is generally well-tolerated at therapeutic doses.[3][5] In clinical trials, the most common drug-related adverse events include hypertension, nausea/vomiting, and fatigue, which are consistent with the inhibition of angiogenic kinases.[4][7][8]

## Troubleshooting Guide

Issue	Possible Cause(s)	Suggested Solution(s)
High cell toxicity at expected therapeutic concentrations.	<ul style="list-style-type: none"> <li>- Cell line hypersensitivity.</li> <li>- Incorrect drug concentration calculation.</li> <li>- Contamination of cell culture.</li> </ul>	<ul style="list-style-type: none"> <li>- Perform a dose-response curve to determine the optimal concentration for your specific cell line.</li> <li>- Verify the molecular weight and purity of the ENMD-2076 tartrate salt for accurate concentration calculations.</li> <li>- Routinely test cell lines for mycoplasma contamination.</li> </ul>
Inconsistent results between experiments.	<ul style="list-style-type: none"> <li>- Variation in cell passage number.</li> <li>- Inconsistent drug treatment duration.</li> <li>- Fluctuation in incubation conditions.</li> </ul>	<ul style="list-style-type: none"> <li>- Use cell lines at a consistent and low passage number for all experiments.</li> <li>- Standardize the duration of ENMD-2076 exposure across all experimental replicates.</li> <li>- Ensure consistent temperature, CO<sub>2</sub>, and humidity levels in the cell culture incubator.</li> </ul>
Lack of G2/M arrest upon treatment.	<ul style="list-style-type: none"> <li>- Cell line resistance.</li> <li>- Insufficient drug concentration or duration.</li> <li>- Issues with cell cycle analysis staining.</li> </ul>	<ul style="list-style-type: none"> <li>- Confirm the expression of Aurora Kinase A in your cell line.</li> <li>- Increase the concentration of ENMD-2076 and/or the treatment duration.</li> <li>- Optimize the propidium iodide staining protocol and ensure proper calibration of the flow cytometer.</li> </ul>
Unexpected in vivo toxicity.	<ul style="list-style-type: none"> <li>- Off-target effects in the specific animal model.</li> <li>- Formulation or vehicle issues.</li> <li>- Incorrect dosing calculation or administration.</li> </ul>	<ul style="list-style-type: none"> <li>- Carefully monitor animals for signs of toxicity and consider reducing the dose.</li> <li>- Ensure the vehicle is well-tolerated by the animal model and properly</li> </ul>

prepared. - Double-check all dosing calculations and ensure proper oral gavage technique.

## Quantitative Data Summary

### Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076

Kinase Target	IC50 (nM)	Reference(s)
Primary Targets		
Aurora A	14	[1][5][6][7]
Flt3	1.86 - 2	[5][6][7]
Key Off-Targets		
KDR/VEGFR2	36 - 58.2	[5][9]
Flt4/VEGFR3	15.9	[5]
FGFR1	92.7 - 93	[5][6]
FGFR2	70.8	[5]
Src	20 - 56.4	[5][9]
PDGFR $\alpha$	56.4	[5]
Aurora B	350	[1][5][7]
c-Kit	120	[7]
RET	>120	[6]
NTRK1/TRKA	>120	[6]
CSF1R/FMS	>120	[6]

### Table 2: Cellular Activity of ENMD-2076 in Preclinical Models

Activity	Cell Line/Model	IC50/Effect	Reference(s)
Growth Inhibition	Human leukemia cell lines	0.025 - 0.53 $\mu$ M	[5]
Human solid tumor cell lines	0.025 - 0.7 $\mu$ M	[3][6]	
HUVEC	0.15 $\mu$ M	[5]	
Cell Cycle Arrest	U937 lymphoma	Dose-dependent G2/M arrest	[5]
HCT116 colon cancer	G2/M arrest at 5 $\mu$ M	[9]	
Apoptosis Induction	U937 lymphoma	Dose-dependent induction	[5]
Multiple Myeloma cell lines	50% cell death at 3 $\mu$ M (72h)	[9]	
Inhibition of Phosphorylation	THP-1 (FLT3)	IC50 = 28 nM	[5]
MO7e (c-Kit)	IC50 = 40 nM	[5]	
HUVEC (VEGFR2)	IC50 = 7 nM	[5]	

## Experimental Protocols

### In Vitro Kinase Assay

This protocol is a generalized procedure based on commonly used methods for assessing kinase inhibition.

- Reagents and Materials:
  - Recombinant kinase enzymes (e.g., Aurora A, Flt3, VEGFR2)
  - Kinase-specific peptide substrate
  - ATP

- Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij 35)
- **ENMD-2076 Tartrate** stock solution (in DMSO)
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
- Microplate reader
- Procedure:
  1. Prepare a serial dilution of ENMD-2076 in kinase assay buffer.
  2. In a microplate, add the kinase enzyme, peptide substrate, and ENMD-2076 dilution.
  3. Initiate the kinase reaction by adding ATP.
  4. Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time.
  5. Stop the reaction and add the detection reagent according to the manufacturer's instructions.
  6. Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
  7. Calculate the percent inhibition for each ENMD-2076 concentration and determine the IC<sub>50</sub> value using non-linear regression analysis.

## Cell Proliferation Assay (SRB Assay)

- Reagents and Materials:
  - Cancer cell lines
  - Complete cell culture medium
  - **ENMD-2076 Tartrate**
  - Sulforhodamine B (SRB) solution

- Trichloroacetic acid (TCA)
- Tris base solution
- Procedure:
  1. Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
  2. Treat the cells with a serial dilution of ENMD-2076 for the desired duration (e.g., 72-96 hours).
  3. Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.
  4. Wash the plates with water and allow them to air dry.
  5. Stain the cells with SRB solution for 30 minutes at room temperature.
  6. Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
  7. Solubilize the bound dye with Tris base solution.
  8. Measure the absorbance at 510 nm using a microplate reader.
  9. Calculate the percentage of cell growth inhibition and determine the IC50 value.

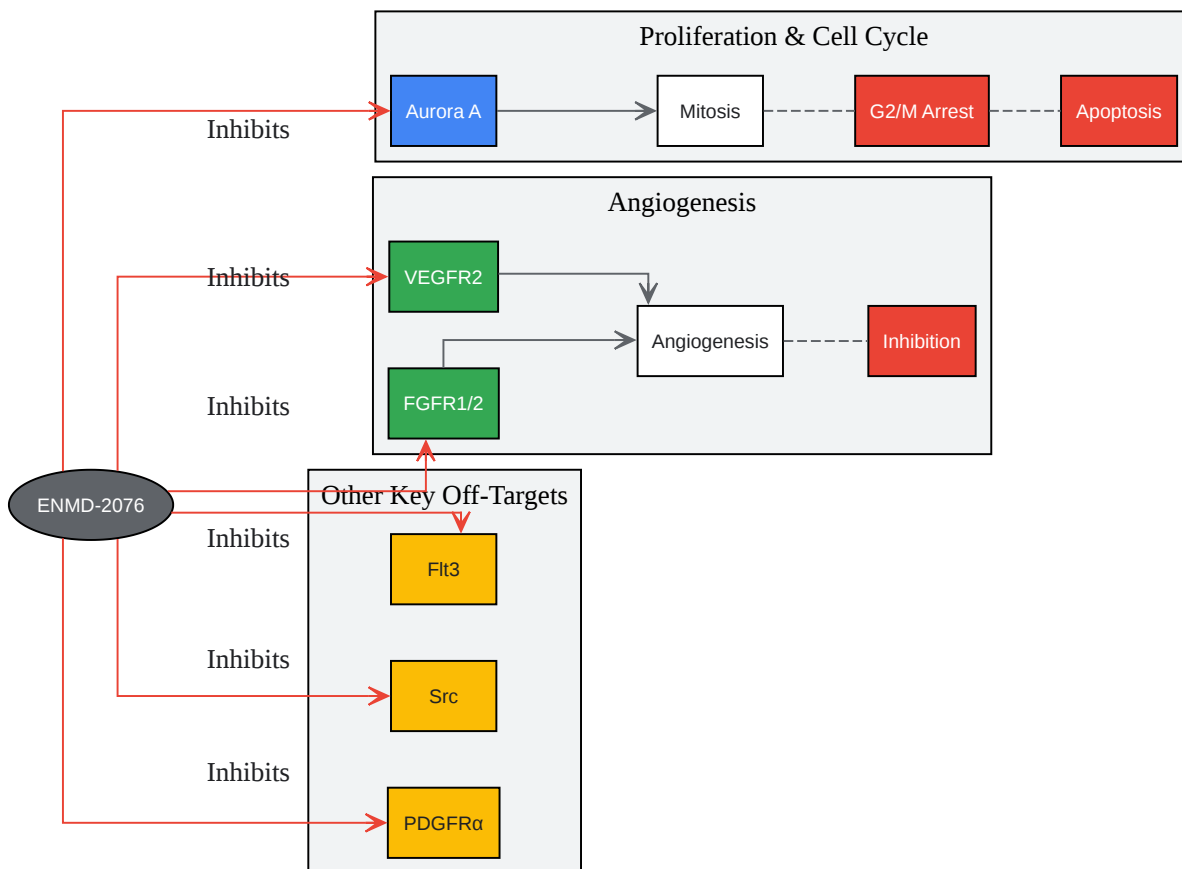
## Western Blot Analysis for Phospho-Kinase Levels

- Reagents and Materials:
  - Cancer cell lines
  - **ENMD-2076 Tartrate**
  - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
  - Primary antibodies (e.g., anti-phospho-Aurora A, anti-total-Aurora A, anti-phospho-VEGFR2, anti-total-VEGFR2)
  - HRP-conjugated secondary antibodies

- Chemiluminescent substrate
- Procedure:
  1. Treat cells with ENMD-2076 for the desired time.
  2. Lyse the cells and quantify the protein concentration.
  3. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
  4. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
  5. Incubate the membrane with the primary antibody overnight at 4°C.
  6. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
  7. Detect the protein bands using a chemiluminescent substrate and an imaging system.
  8. Quantify the band intensities to determine the change in phosphorylation levels.

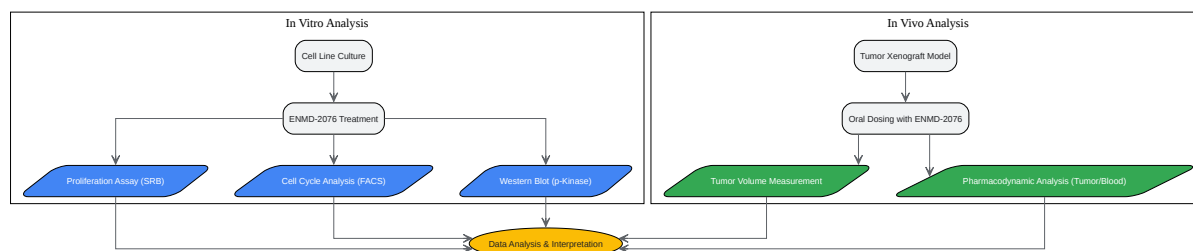
## Visualizations





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Caption: ENMD-2076 multi-targeted signaling inhibition.



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Caption: Preclinical experimental workflow for ENMD-2076.

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- To cite this document: BenchChem. [Technical Support Center: ENMD-2076 Tartrate in Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671335#off-target-effects-of-enmd-2076-tartrate-in-preclinical-models]

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